molecular formula C13H10Br2N2O2S B3836420 3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide

3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide

Cat. No.: B3836420
M. Wt: 418.11 g/mol
InChI Key: KZSPUFVOHCBECJ-OMCISZLKSA-N
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Description

3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with bromine atoms and a hydroxy group, along with a thiophene ring attached via a methyleneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide typically involves multi-step organic reactions. One common method involves the bromination of 2-hydroxybenzamide to introduce bromine atoms at the 3 and 5 positions. This is followed by the condensation reaction with 5-methylthiophene-2-carbaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of 3,5-dibromo-2-oxo-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide.

    Reduction: Formation of 3,5-dibromo-2-hydroxy-N-[(5-methylthiophen-2-yl)methylamino]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-N-phenylbenzamide: Similar structure but with only one bromine atom.

    3,5-dibromo-2-hydroxy-N-phenylbenzamide: Lacks the thiophene ring and methyleneamino linkage.

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O2S/c1-7-2-3-9(20-7)6-16-17-13(19)10-4-8(14)5-11(15)12(10)18/h2-6,18H,1H3,(H,17,19)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPUFVOHCBECJ-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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